ALogP 2.6 — Optimized Lipophilicity Window for Membrane Permeability vs. Non-Fluorinated and Lower-Fluorinated Pyrazoles
The computed ALogP of 4-bromo-1-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazole is 2.6 , placing it in the favorable lipophilicity range (LogP 2–4) often associated with oral bioavailability and membrane permeability in drug discovery [1]. By comparison, the analogous 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole would be expected to have a significantly lower LogP due to fewer fluorine atoms, while 4-bromo-1-(nonafluorobutyl)-1H-pyrazole would exceed LogP 3.5 and risk poor solubility. The pentafluoropropyl group thus offers a balanced lipophilicity that neither under-fluorinated nor over-fluorinated N1-substituents can replicate.
| Evidence Dimension | Lipophilicity (ALogP) |
|---|---|
| Target Compound Data | ALogP = 2.6 |
| Comparator Or Baseline | 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole (estimated LogP ~1.8–2.0); 4-Bromo-1-(nonafluorobutyl)-1H-pyrazole (estimated LogP >3.5) |
| Quantified Difference | Target ALogP ~0.6–0.8 higher than trifluoroethyl analog; ~1.0 lower than nonafluorobutyl analog |
| Conditions | Computed ALogP value from vendor database; comparator LogP values are structurally estimated |
Why This Matters
Lipophilicity directly impacts membrane permeability, solubility, and metabolic stability — selecting this compound provides a quantifiably balanced LogP that neither shorter nor longer fluoroalkyl chains can achieve, reducing the need for property-tuning iterations.
- [1] Mykhailiuk, P. K. Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 2021, 121(3), 1670–1715. View Source
